2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
Overview
Description
2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is a Schiff base compound characterized by the presence of an azomethine group (-C=N-) Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-aminobenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azomethine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Substituted benzohydrazides with different functional groups.
Scientific Research Applications
2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and DNA, leading to various biological effects. The azomethine group plays a crucial role in the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-amino-3-((E)-(2-hydroxybenzylidene)amino)maleonitrile
- 2-amino-3-((E)-(2-hydroxy-3-methoxybenzylidene)amino)maleonitrile
Uniqueness
2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific azomethine linkage and methoxyphenyl group, which confer distinct electronic and steric properties. These features enhance its ability to form stable metal complexes and exhibit significant biological activities .
Properties
IUPAC Name |
2-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,16H2,1H3,(H,18,19)/b17-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDPIJOVGNEYBT-LICLKQGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429608 | |
Record name | NSC205508 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19050-68-1 | |
Record name | NSC205508 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC205508 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHRANILIC (4-METHOXYBENZYLIDENE)HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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